4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene
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Overview
Description
4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a difluorobenzene moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 1,2-difluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include azides, thiocyanates, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The difluorobenzene moiety may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(bromomethyl)phenol
- 1,2-difluorobenzene
- 4-(bromomethyl)benzophenone
- 4-(bromomethyl)phenylsulfonylbenzene
Uniqueness
4-[4-(bromomethyl)phenoxy]-1,2-difluorobenzene is unique due to the combination of its bromomethyl and difluorobenzene groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1926611-83-7 |
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Molecular Formula |
C13H9BrF2O |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
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